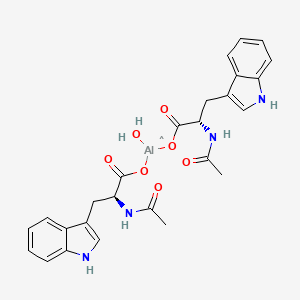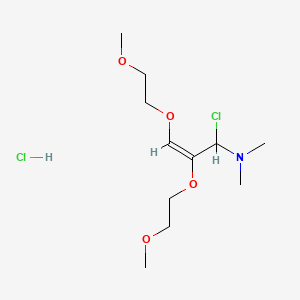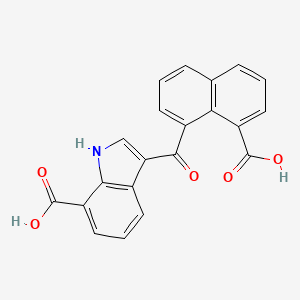
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- involves several steps:
Synthetic Routes: The Fischer indole synthesis is a common method used to prepare indole derivatives.
Reaction Conditions: The reaction typically requires methanesulfonic acid under reflux conditions in methanol to achieve good yields.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include halogenated indoles, reduced alcohol derivatives, and oxidized carboxylic acids.
Scientific Research Applications
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)- can be compared with other indole derivatives:
Properties
CAS No. |
195993-13-6 |
|---|---|
Molecular Formula |
C21H13NO5 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-(8-carboxynaphthalene-1-carbonyl)-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C21H13NO5/c23-19(16-10-22-18-12(16)6-3-9-15(18)21(26)27)13-7-1-4-11-5-2-8-14(17(11)13)20(24)25/h1-10,22H,(H,24,25)(H,26,27) |
InChI Key |
MROGFWIBFQZKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CNC4=C3C=CC=C4C(=O)O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


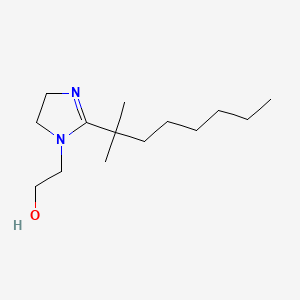
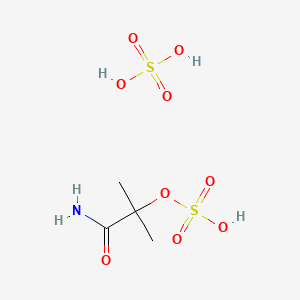
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
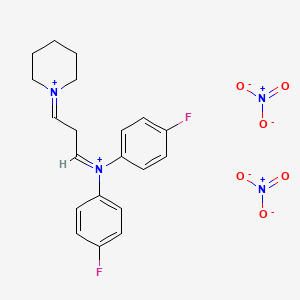
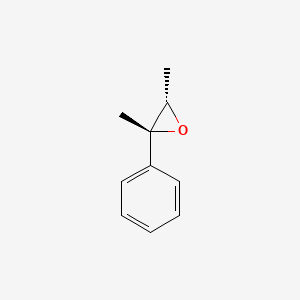
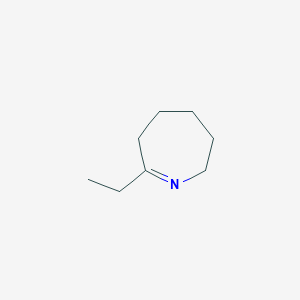
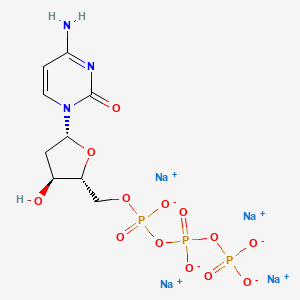
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
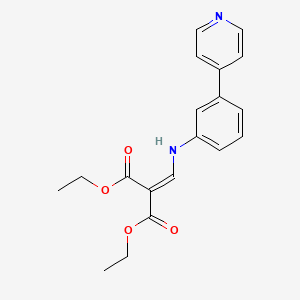
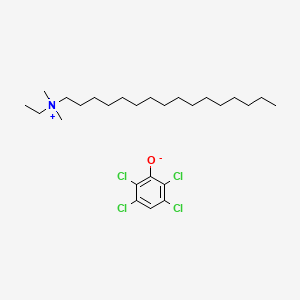
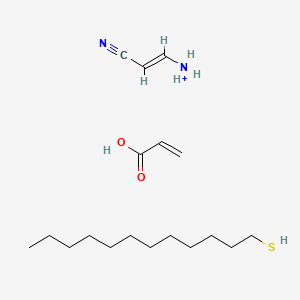
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
